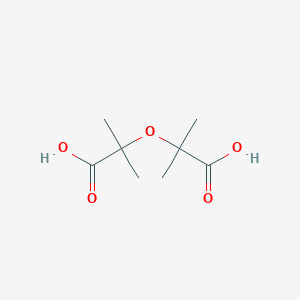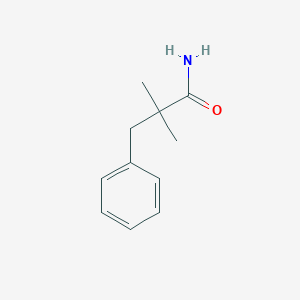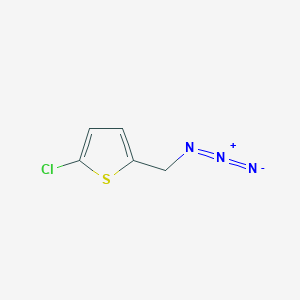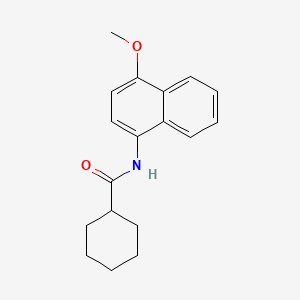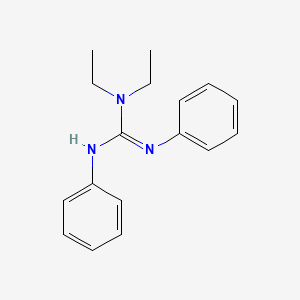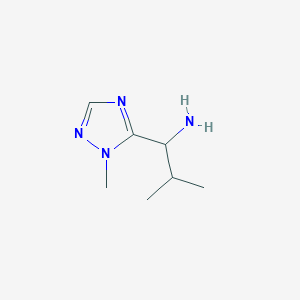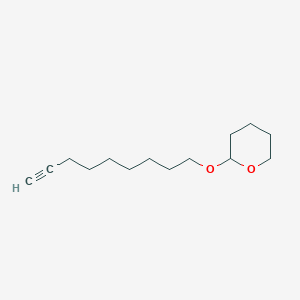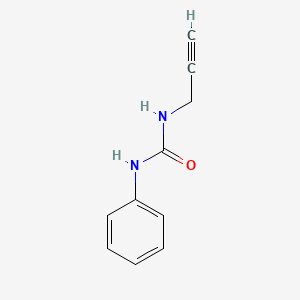
1-Phenyl-3-prop-2-yn-1-ylurea
Vue d'ensemble
Description
1-Phenyl-3-prop-2-yn-1-ylurea is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-prop-2-yn-1-ylurea consists of a phenyl group (a benzene ring), a prop-2-yn-1-yl group (a three-carbon chain with a triple bond), and a urea group (a carbonyl group flanked by two amine groups) .Applications De Recherche Scientifique
Fungal Plant Pathogens
- Arnoldi et al. (1982) synthesized derivatives of 1-Phenyl-3-prop-2-yn-1-ylurea, testing them against various fungal plant pathogens. Some compounds showed effectiveness against Sphaerotheca fuliginea in cucumbers, demonstrating potential in agricultural applications (Arnoldi et al., 1982).
Cytokinin Activity
- Mok et al. (1982) investigated a derivative, Thidiazuron, for its cytokinin activity in promoting the growth of callus cultures. This study highlights the potential of such compounds in plant growth regulation (Mok et al., 1982).
N-Heterocyclic Ring-Forming Strategy
- Susanti et al. (2012) developed a method utilizing silver acetate for hydroamination of related compounds to create (Z)-2-methylene-1-sulfonylindolin-3-ols. This method demonstrates a synthetic tool for the formation of indole compounds, important in pharmaceutical and chemical industries (Susanti et al., 2012).
Synthesis of Benzimidazole Derivatives
- Novikov et al. (2011) researched the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines, leading to the formation of benzimidazole derivatives. This process is significant for creating compounds used in medicinal chemistry and materials science (Novikov et al., 2011).
Preparation of Inhibitors
- Inokuchi and Radin (1987) prepared and identified the active isomer of 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol as an inhibitor of glucosyltransferase. Such research is pivotal in understanding enzyme inhibition for therapeutic purposes (Inokuchi & Radin, 1987).
Synthesis and Characterization of Chalcone Derivatives
- Salian et al. (2018) synthesized and characterized chalcone derivatives, exploring their molecular interactions and structural properties. This research contributes to the understanding of molecular structures in chemical synthesis (Salian et al., 2018).
Gold-Catalyzed Cycloisomerizations
- Kothandaraman et al. (2011) developed a gold-catalyzed method for cycloisomerization of related compounds, yielding indole derivatives. This study showcases advancements in catalysis and organic synthesis techniques (Kothandaraman et al., 2011).
Spectroscopic Chemosensor Application
- Singh et al. (2014) synthesized a compound displaying intramolecular charge transfer characteristics, acting as a chemosensor for Fe3+ ions. This research is important for the development of chemical sensors and diagnostic tools (Singh et al., 2014).
Antimicrobial Agent Synthesis
- Pervaram et al. (2017) synthesized 1,2,3-triazole-pyrazole hybrids as antimicrobial agents, contributing to the field of pharmaceuticals and drug discovery (Pervaram et al., 2017).
Propriétés
IUPAC Name |
1-phenyl-3-prop-2-ynylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h1,3-7H,8H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMOFOYPMBQANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559180 | |
| Record name | N-Phenyl-N'-prop-2-yn-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-prop-2-yn-1-ylurea | |
CAS RN |
101871-81-2 | |
| Record name | N-Phenyl-N′-2-propyn-1-ylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101871-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-N'-prop-2-yn-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


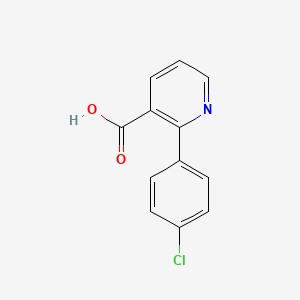
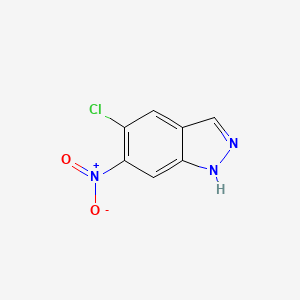
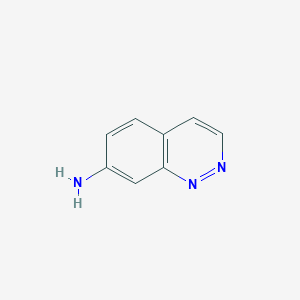
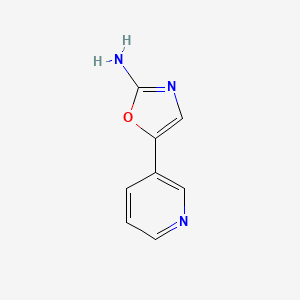
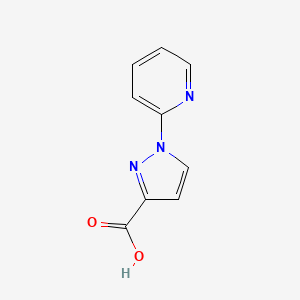
![3-Bromobenzo[b]thiophen-5-ol](/img/structure/B3045021.png)
![Potassium trifluoro[2-(2-hydroxyethyl)phenyl]boranuide](/img/structure/B3045024.png)
